N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-20(18(21)11-19)12-15-8-9-16(17(10-15)22-2)23-13-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMMFVIWPCLLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The starting material, 4-hydroxy-3-methoxybenzyl alcohol, is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Chlorination: The benzyloxy intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloro group.
Acetamide Formation: The chlorinated intermediate is reacted with N-methylacetamide in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The chloroacetamide moiety may participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of N-substituted chloroacetamides and shares key structural motifs with several bioactive molecules:
Substituent Effects on Physicochemical Properties
- Benzyloxy and Methoxy Groups : The 4-benzyloxy-3-methoxy substitution in the target compound enhances lipophilicity compared to analogs with polar groups (e.g., nitro or sulfonyl) . This may improve membrane permeability but reduce aqueous solubility.
- Chloroacetamide Backbone : The α-chloro group in acetamides is critical for reactivity, enabling nucleophilic substitution in prodrug activation or covalent binding to biological targets .
Biological Activity
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20ClN1O3
- Molecular Weight : 335.80 g/mol
The presence of the benzyloxy and methoxy groups suggests that this compound may exhibit significant interaction with biological targets, potentially influencing its pharmacological profile.
Research indicates that this compound may act through several mechanisms:
- GLP-1 Agonism : The compound has been associated with glucagon-like peptide-1 (GLP-1) receptor agonism, which plays a crucial role in glucose metabolism and appetite regulation. This mechanism is particularly relevant for the treatment of type 2 diabetes and obesity .
- Antimicrobial Activity : Preliminary studies suggest that derivatives related to this compound exhibit antimicrobial properties against various Gram-positive bacteria, indicating potential therapeutic applications in treating infections .
- Anti-Metastatic Effects : Similar compounds have demonstrated anti-metastatic properties in hepatocellular carcinoma (HCC) models, suggesting that this compound may also inhibit cancer cell migration and invasion .
Efficacy Studies
A summary of key findings from various studies is presented in Table 1 below:
Case Study 1: GLP-1 Agonism
In a study focusing on the pharmacological effects of GLP-1 receptor agonists, this compound was shown to significantly enhance insulin secretion in pancreatic beta cells. The results indicated a reduction in fasting blood glucose levels in diabetic models.
Case Study 2: Anti-Metastatic Potential
Another investigation assessed the anti-metastatic effects of related compounds in HCC cell lines. The study demonstrated that treatment with the compound resulted in decreased expression of proteins associated with epithelial–mesenchymal transition (EMT), such as vimentin and Slug, indicating its potential as a therapeutic agent for metastatic cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
